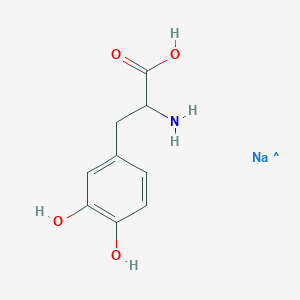
Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium) is a naturally occurring amino acid derivative and a precursor to the neurotransmitter dopamine. It is widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levodopa can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another method includes the reaction of L-tyrosine with aqueous hydrogen bromide to yield 3-bromo-L-tyrosine, followed by hydroxylation using an alkali base and copper iodide as a catalyst . Industrial production often employs microbial fermentation using microorganisms with tyrosinase activity or enzymatic conversion by immobilized tyrosinase .
Industrial Production Methods
The industrial production of Levodopa typically involves asymmetric hydrogenation. due to limitations such as poor conversion rates and low enantioselectivity, alternative biotechnological approaches have been developed. These include microbial fermentation using Erwinia herbicola and electroenzymatic conversion systems .
Analyse Chemischer Reaktionen
Types of Reactions
Levodopa undergoes various chemical reactions, including:
Oxidation: Levodopa can be oxidized to form dopamine.
Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, Levodopa is decarboxylated to dopamine.
Polymerization: At high concentrations, Levodopa can undergo polymerization.
Common Reagents and Conditions
Oxidation: Requires oxygen and enzymes such as tyrosinase.
Decarboxylation: Catalyzed by aromatic L-amino acid decarboxylase.
Polymerization: Occurs at high concentrations of Levodopa.
Major Products
Wissenschaftliche Forschungsanwendungen
Levodopa has extensive applications in various fields:
Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Chemistry: Used in the synthesis of dopamine and other catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neurochemistry
Wirkmechanismus
Levodopa exerts its effects by crossing the blood-brain barrier and being decarboxylated to dopamine by aromatic L-amino acid decarboxylase. This supplemental dopamine performs the role of endogenous dopamine, stimulating dopaminergic receptors and alleviating symptoms of dopamine deficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: The direct neurotransmitter that Levodopa is converted into.
Norepinephrine: Another neurotransmitter synthesized from dopamine.
Epinephrine: Also synthesized from dopamine and involved in the fight-or-flight response.
Uniqueness
Levodopa’s ability to cross the blood-brain barrier and be converted into dopamine makes it unique among its similar compounds. Dopamine itself cannot cross the blood-brain barrier, making Levodopa a crucial therapeutic agent for conditions like Parkinson’s disease .
Eigenschaften
CAS-Nummer |
63302-01-2 |
|---|---|
Molekularformel |
9H10NNaO4 |
Molekulargewicht |
219.17 |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14); |
InChI-Schlüssel |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levodopa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















